4-chloro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
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Description
Scientific Research Applications
VEGFR-2 Inhibition for Cancer Therapy
Compounds structurally similar to the one have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Such inhibitors are significant for their roles in inhibiting angiogenesis, a process critical for tumor growth and metastasis. A study highlighted substituted benzamides showing excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models, indicating their potential in cancer therapy (Borzilleri et al., 2006).
Antimicrobial Activity
Another avenue of research involves the antimicrobial activity of new chemical derivatives. For instance, certain thiazole and pyrazole derivatives based on benzothiophene moieties were synthesized and evaluated for their antibacterial and antifungal properties. These compounds, through their unique structural features, have shown variable and modest antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Gouda et al., 2010).
Cytotoxic Activity Against Cancer Cell Lines
Compounds with a thiazol-2-yl)benzamide framework have been synthesized and assessed for their cytotoxic activity against various human cancer cell lines. These studies have demonstrated that certain derivatives exhibit significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines, suggesting potential utility in cancer treatment (Adhami et al., 2014).
RET Kinase Inhibition for Cancer Therapy
Research on 4-chloro-benzamides derivatives has shown that these compounds, particularly those containing substituted five-membered heteroaryl rings, act as RET kinase inhibitors. RET kinase is a critical target in cancer therapy, and these inhibitors have shown promising results in molecular and cellular assays, highlighting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).
Properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDKNBYFMBOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.